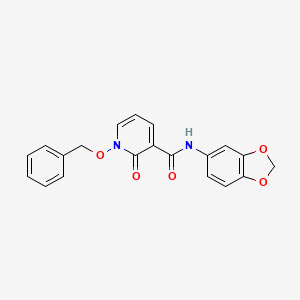

N-(2H-1,3-benzodioxol-5-yl)-1-(benzyloxy)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

N-(2H-1,3-benzodioxol-5-yl)-1-(benzyloxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridine core substituted with a benzyloxy group at position 1 and a carboxamide-linked benzodioxolyl moiety at position 2. The benzodioxolyl group (a methylenedioxy aromatic ring) and benzyloxy substituent contribute to its unique electronic and steric properties, which influence its solubility, crystallinity, and intermolecular interactions.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-oxo-1-phenylmethoxypyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O5/c23-19(21-15-8-9-17-18(11-15)26-13-25-17)16-7-4-10-22(20(16)24)27-12-14-5-2-1-3-6-14/h1-11H,12-13H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDWUPXIIXGCDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CN(C3=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-1-(benzyloxy)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole ring, followed by the introduction of the benzyloxy group. The dihydropyridine core is then synthesized through a series of condensation reactions. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-1-(benzyloxy)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The benzodioxole and benzyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-1-(benzyloxy)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research may explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-1-(benzyloxy)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or material science.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(3-isopropoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide () serves as a key structural analog. Below is a comparative analysis:

Key Differences:

Hydrogen Bonding Networks : The analog’s fluorine and isopropoxy substituents could participate in stronger or more diverse hydrogen-bonding interactions, as described in graph set analysis methodologies ().

Crystallographic and Intermolecular Behavior

Both compounds likely exhibit distinct crystal-packing behaviors due to substituent variations:

- The target compound may form layered structures stabilized by π-π stacking (benzyloxy and benzodioxolyl groups) and moderate hydrogen bonds.

- The analog ’s difluoro and isopropoxy groups could lead to tighter packing via dipole-dipole interactions and bifurcated hydrogen bonds, as inferred from patterns in hydrogen-bond functionality ().

Pharmacological Implications (Hypothetical)

While pharmacological data are absent in the evidence, structural comparisons suggest:

- The target compound ’s benzyloxy group may improve membrane permeability but reduce metabolic stability.

- The analog ’s fluorine atoms could enhance bioavailability and target selectivity, aligning with trends in fluorinated drug design .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-1-(benzyloxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various research findings regarding its pharmacological effects.

Chemical Structure and Synthesis

The compound features a unique structure that includes a benzodioxole moiety and a dihydropyridine carboxamide. The synthesis typically involves multi-step reactions, starting with the formation of the benzodioxole ring through cyclization reactions involving catechol and formaldehyde. Following this, the benzyloxy and carbonyl functionalities are introduced through etherification and acylation reactions, respectively.

Antitumor Activity

Research has indicated that derivatives of dihydropyridine compounds often exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit key enzymes involved in cancer progression, such as topoisomerase II and various kinases associated with tumor growth. In vitro assays demonstrated that this compound effectively reduces cell viability in several cancer cell lines, suggesting its potential as an anticancer agent.

Neuroprotective Effects

The compound has also been investigated for neuroprotective properties. A study highlighted its ability to block calcium entry into neuroblastoma cells under depolarizing conditions, which is crucial for preventing excitotoxicity—a common pathway leading to neuronal death in various neurodegenerative diseases. These findings suggest that the compound may be beneficial in treating conditions like Alzheimer's disease.

Anti-inflammatory Properties

In addition to its anticancer and neuroprotective capabilities, this compound exhibits anti-inflammatory effects. It has been shown to downregulate pro-inflammatory cytokines in cell culture models, indicating its potential utility in treating inflammatory disorders.

The precise mechanism of action for this compound involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation and survival.

- Calcium Channel Modulation : By affecting calcium ion channels, it helps protect neurons from damage due to excessive calcium influx.

- Cytokine Regulation : The compound may modulate inflammatory pathways by influencing cytokine production.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Antitumor Activity Study | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells; IC50 values ranged from 10 to 20 µM. |

| Neuroprotection Study | Showed a protective effect against oxidative stress in SH-SY5Y neuroblastoma cells; reduced apoptosis by 30%. |

| Anti-inflammatory Study | Reduced TNF-alpha and IL-6 levels by 40% in LPS-stimulated macrophages at a concentration of 50 µM. |

Q & A

Q. How is the compound synthesized, and what factors influence reaction yield?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the benzodioxole core and subsequent coupling with the dihydropyridine-carboxamide moiety. Key factors include:

- Reaction Temperature : Higher temperatures (e.g., 80–100°C) may accelerate coupling but risk side reactions.

- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the pure compound.

- Yield Optimization : Yields range from 20–30% in analogous compounds due to steric hindrance and competing oxidation pathways .

Q. What analytical techniques confirm the molecular structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆) identifies substituent positions (e.g., benzodioxole protons at δ 6.8–7.1 ppm, dihydropyridine carbonyl at δ 165–170 ppm) .

- Infrared Spectroscopy (IR) : C=O stretching (1640–1660 cm⁻¹) and benzodioxole C-O-C (1250–1300 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution MS (e.g., EI at 70 eV) validates molecular weight (e.g., m/z 292 [M]⁺) .

- Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 69.86%, H: 4.14%) .

Advanced Research Questions

Q. How can computational modeling predict biological activity or binding mechanisms?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina simulate interactions with target proteins (e.g., kinases or receptors). For analogous compounds, docking scores correlate with experimental IC₅₀ values in enzyme inhibition assays .

- QSAR Models : Quantitative Structure-Activity Relationship (QSAR) analysis identifies structural features (e.g., electron-withdrawing substituents) that enhance bioactivity .

- MD Simulations : Molecular dynamics (10–100 ns trajectories) assess stability of ligand-protein complexes in physiological conditions .

Q. How are discrepancies in spectral data resolved during structural characterization?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., diastereotopic protons in the benzodioxole ring) .

- X-ray Crystallography : Definitive proof of stereochemistry and crystal packing (e.g., C–H···O interactions stabilizing the dihydropyridine ring) .

- Isotopic Labeling : ¹³C-labeled precursors track reaction pathways to confirm regioselectivity .

Q. How do researchers address contradictory biological activity across assays or cell lines?

Methodological Answer:

- Cross-Validation : Use orthogonal assays (e.g., MTT for cytotoxicity, SRB for cell proliferation) to confirm activity .

- Dose-Response Curves : Calculate EC₅₀ values in multiple cell lines (e.g., HeLa vs. MCF-7) to identify cell-type specificity .

- Mechanistic Studies : RNA-seq or proteomics identifies off-target effects (e.g., unintended kinase inhibition) .

Q. What protocols ensure compound stability during storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.